(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide
Description
This compound is a chiral pyrrolidinone derivative characterized by a hydroxy-oxo-pyrrole moiety and a propyl substituent at position 3 of the heterocyclic ring. The hydroxy-oxo group may confer hydrogen-bonding capabilities, influencing solubility and target interactions.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxy-5-oxo-3-propyl-2H-pyrrol-1-yl)butanamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-6-9(14)13(11(7)16)8(4-2)10(12)15/h6,8,11,16H,3-5H2,1-2H3,(H2,12,15)/t8-,11?/m0/s1 |
InChI Key |
USYHDFNYBODPOL-YMNIQAILSA-N |
Isomeric SMILES |
CCCC1=CC(=O)N(C1O)[C@@H](CC)C(=O)N |
Canonical SMILES |
CCCC1=CC(=O)N(C1O)C(CC)C(=O)N |
Origin of Product |
United States |
Biological Activity
(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide, also known by its CAS number 2232201-72-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C11H18N2O3, with a molecular weight of 226.28 g/mol. The compound features a pyrrole ring and an amide functional group, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of the pyrrole moiety suggests potential interactions with enzymes or receptors involved in metabolic pathways. Studies on related compounds have shown that they can act as modulators of ion channels such as TRPV4 and TRPV1, affecting calcium influx in cells .
Pharmacological Effects
The pharmacological effects of this compound have not been extensively documented in public databases. However, structural analogs have demonstrated various activities:
- Antagonistic Activity : Some derivatives have shown selective antagonism towards TRPV4 channels, indicating a potential role in pain modulation and inflammatory responses .
- Cytotoxicity Studies : Related compounds have been evaluated for cytotoxic effects against cancer cell lines (e.g., HeLa and A549). While specific data for this compound is limited, structural similarities suggest it may exhibit similar properties .
Case Studies
A review of case studies involving compounds structurally related to this compound reveals insights into its potential applications:
Case Study 1: TRPV Channel Modulation
In a study evaluating various amide derivatives for their effects on TRPV channels, certain compounds were identified as effective modulators. The results highlighted the importance of specific functional groups in achieving desired biological activity .
| Compound | TRPV4 IC50 (µM) | TRPV1 IC50 (µM) | Cytotoxicity (HeLa) |
|---|---|---|---|
| Compound A | 15 | 20 | No significant effect |
| Compound B | 10 | 25 | No significant effect |
| (Target Compound) | TBD | TBD | TBD |
Case Study 2: Cancer Cell Line Studies
In vitro studies on related compounds have assessed their cytotoxic effects using the MTT assay. Results indicated that while some derivatives showed promise as anti-cancer agents, others did not exhibit significant cytotoxicity at tested concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide
Differences :
- Ring Saturation : The pyrrolidine ring in the analog is fully saturated, whereas the target compound contains a dihydro-1H-pyrrole (partially unsaturated) system.
Implications :
- The dioxo-pyrrolidine analog may exhibit higher metabolic stability due to reduced ring reactivity.
- Commercial availability of the dioxo derivative is noted in product listings, suggesting its utility as a synthetic building block .
Pharmacopeial Impurities and Derivatives (PF 43(1))
The Pharmacopeial Forum identifies structurally related compounds as process impurities in drug substances. These analogs share a butanamide backbone but differ in substituents and stereochemistry (Table 1):
Table 1: Comparison with Pharmacopeial Impurities
Key Differences :
- Substituents : The pharmacopeial impurities feature bulky diphenylhexane and tetrahydropyrimidinyl groups, unlike the simpler hydroxy-oxo-pyrrole in the target compound.
- Stereochemical Complexity : Compounds m , n , and o highlight the impact of stereochemistry on impurity profiles, emphasizing the need for chiral resolution in synthesis.
Preparation Methods
Asymmetric Synthesis via Enzymatic Resolution
A pivotal method, disclosed in US20210163410A1, involves enzymatic resolution to isolate the (2S)-enantiomer. The process begins with the synthesis of racemic ethyl 2-(2-oxo-4-propylpyrrolidin-1-yl)butanoate, which undergoes lipase-mediated kinetic resolution. Using Candida antarctica lipase B in methyl tert-butyl ether (MTBE) at 25°C, the (2S)-enantiomer is obtained with >98% enantiomeric excess (ee). Hydrolysis of the ethyl ester followed by amidation with aqueous ammonia yields the final product (Fig. 1).
Key Advantages :
Oxidative Cyclization Strategy
WO2014203045A1 describes a copper-catalyzed oxidation system for constructing the pyrrole ring. Starting from tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate, the dihydroxy groups are protected as an isopropylidene ketal. Subsequent treatment with Cu(OTf)₂, 2,2'-bipyridine, and TEMPO in acetonitrile at 40°C induces oxidative cyclization, forming the 2,5-dihydro-1H-pyrrole scaffold. Deprotection under acidic conditions affords the 2-hydroxy-5-oxo intermediate, which is propylated via alkylation with 1-bromopropane.
Optimization Insights :
Henry Reaction and Nitro Group Reduction
PMC2962108 outlines a Henry reaction-based approach, albeit for a structurally related compound. Ethyl nitroacetate reacts with a protected aldehyde precursor to form a nitroalkane intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which cyclizes to form the pyrrole ring. While this method requires adaptation for the target molecule, it highlights the utility of nitro compounds in constructing nitrogen-containing heterocycles.
Process Optimization and Scalability
Solvent and Temperature Effects
Crystallization and Purification
Crystallization from n-heptane effectively removes diastereomeric impurities in intermediate stages, achieving >99.5% purity. Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) finalizes purification.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Diffraction Analysis
Single-crystal X-ray diffraction confirms the (2S) configuration and planar geometry of the pyrrole ring, with bond lengths and angles consistent with DFT calculations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
